molecular formula C18H16N4OS B2869702 N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine CAS No. 2034552-55-9

N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine

Cat. No.: B2869702
CAS No.: 2034552-55-9
M. Wt: 336.41
InChI Key: AZOSCZCOLOIVLI-UHFFFAOYSA-N
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Description

Researchers can order N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine, a chemical compound for research purposes. The structure combines an azetidine ring, a pyrimidine amine, and a thiophene-containing benzoyl group. While the specific biological activity and mechanism of action for this precise molecule are not yet fully characterized in the scientific literature, its core components are of significant research interest. The azetidine ring is a valuable scaffold in medicinal chemistry for creating conformationally constrained molecules . Meanwhile, the 2-aminopyrimidine group is a common pharmacophore found in compounds designed to modulate various biological targets, such as protein kinases and G protein-coupled receptors (GPCRs) like the histamine H3 receptor . This combination of features makes this compound a compound of interest for developing new chemical probes and potential therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c23-17(14-6-4-13(5-7-14)16-3-1-10-24-16)22-11-15(12-22)21-18-19-8-2-9-20-18/h1-10,15H,11-12H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOSCZCOLOIVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine.

    Azetidine Ring Formation: The azetidine ring is introduced via cyclization reactions, often using azetidinone intermediates.

    Thiophene Substitution: The thiophene ring is incorporated through a substitution reaction, typically involving thiophene-2-carboxaldehyde.

    Final Coupling: The final step involves coupling the pyrimidine-azetidine intermediate with the thiophene derivative under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine is investigated for its potential therapeutic effects. It may have applications in treating diseases such as cancer, infections, or inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on structural motifs, synthesis, and inferred bioactivity.

Pyrimidin-2-amine Derivatives with Azetidine Moieties
Compound Name Key Structural Features Synthesis Highlights Inferred Bioactivity Reference
Target Compound Azetidine + thiophene-benzoyl + pyrimidine Multi-step coupling (e.g., amidation, nucleophilic substitution) Likely kinase inhibition or receptor modulation -
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine () Azetidine + pyrimidine; no aromatic substituents Microwave-assisted synthesis with POCl₃ and TEA Histamine H₃ receptor agonism
4-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride () Simplified azetidine-pyrimidine salt Standard amine salt formation Improved solubility for drug delivery

Key Differences :

  • This may enhance membrane permeability or target binding compared to simpler azetidine-pyrimidines.
  • The dihydrochloride salt in highlights a common strategy to improve solubility, which the target compound may adopt if ionization is feasible at the pyrimidine amine.
Pyrimidin-2-amine Derivatives with Thiophene Substituents
Compound Name Key Structural Features Synthesis Highlights Bioactivity Reference
4-(3-Aminophenoxy)-N-(3-methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (11a, ) Thiophene + pyrimidine + aminophenoxy SNAr reaction, Suzuki coupling Antitumor (EGFR inhibition)
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine () Thiazole + pyrimidine + nitro group Heterocyclic condensation Undisclosed (structural analog)

Key Differences :

  • Compound 11a () shares the thiophene-pyrimidine motif but replaces the azetidine with a phenoxy group. Its antitumor activity suggests the target compound may similarly target EGFR or related kinases.
  • The thiazole analog () demonstrates how sulfur-containing heterocycles can be tailored; however, thiophene’s electron-rich nature may offer distinct electronic interactions compared to thiazole.
Azetidine-Containing Compounds with Aromatic Substituents
Compound Name Key Structural Features Synthesis Highlights Bioactivity Reference
N-methyl-N-(2-{4-[1-(thiophene-2-carbonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine () Thiophene-carbonyl + pyridine + azetidine-like chain Amide coupling, alkylation Undisclosed (structural hybrid)
tert-Butyl (1-(2-Amino-6-isopropylpyrimidin-4-yl)azetidin-3-yl)carbamate (21a, ) Azetidine + pyrimidine + isopropyl Microwave heating, Boc protection H₃ receptor agonism (optimized pharmacokinetics)

Key Differences :

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